L-半胱氨酸,S-甲基,盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

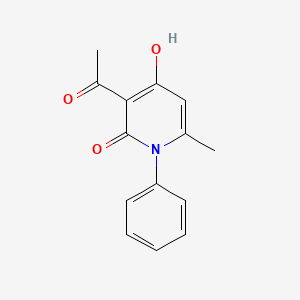

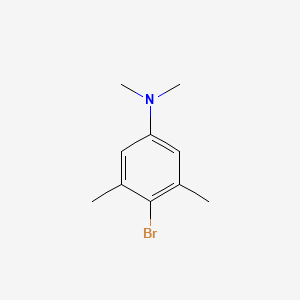

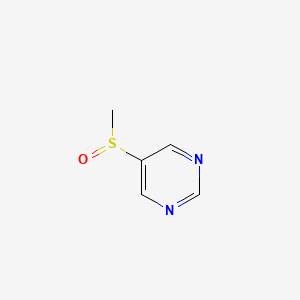

S-Methyl-L-cysteine (SMLC) is a derivative of L-cysteine where the hydrogen attached to the sulfur is replaced by a methyl group . It is naturally present in garlic, cabbage, and turnips . It is used as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA) . It has been studied as a therapeutic for neurodegenerative diseases including Parkinson’s .

Synthesis Analysis

The reaction involves the preparation of L-cysteine (3-nitrophenyl) methyl ester hydrochloride, which reacts with aldoses leading to thiazolidine derivatives .Molecular Structure Analysis

The molecular formula of S-Methyl-L-cysteine is C4H9NO2S . It is a tautomer of a S-methylcysteine zwitterion .Chemical Reactions Analysis

L-Cysteine hydrochloride plays an important role as a histidine ammonia-lyase inhibitor with the ability to interfere with the action of histidine ammonia-lyase . In chemical reactions, L-cysteine hydrochloride is used as a raw material for the production of S-carboxymethyl-L-cysteine, L-cysteine base, and N-acetyl-L-cysteine .Physical And Chemical Properties Analysis

The molecular weight of S-Methyl-L-cysteine is 135.19 g/mol . The IUPAC name is (2R)-2-amino-3-methylsulfanylpropanoic acid .科学研究应用

表面增强拉曼散射 (SERS) 分析

L-半胱氨酸甲酯盐酸盐已被用于修饰银纳米粒子 (AgNP),用于对 2,4-二硝基苯甲醚 (DNAN) 进行 SERS 分析,DNAN 是 TNT 在低敏感熔铸中型炸药中的替代品。这种修饰增强了 AgNP 对 DNAN 的灵敏度,使其能够在各种水源中检测 DNAN,而不会受到天然水中常见的阴离子和阳离子显着影响 (Xu et al., 2011).

营养意义

综述了 L-半胱氨酸的营养方面,重点关注其对谷胱甘肽 (GSH)、硫化氢 (H2S) 和牛磺酸的代谢,突出了其在维持细胞稳态中的重要性以及其潜在的治疗和营养用途 (Yin et al., 2016).

剥夺代谢组学反应

在原生动物寄生虫溶组织内阿米巴中,L-半胱氨酸剥夺导致显着的代谢改变,包括 S-甲基半胱氨酸的积累。这项研究阐明了 L-半胱氨酸在生物系统中(包括糖酵解、氨基酸和磷脂代谢)的关键作用 (Husain et al., 2010).

提取和运输研究

探索了 L-半胱氨酸甲酯盐酸盐的分子识别特性,涉及氨基酸的提取和运输。该化合物在液-液萃取实验中对疏水氨基酸表现出显着的亲和力,为其在分子识别和运输过程中的潜在应用提供了见解 (Cucolea et al., 2016).

电催化氧化和测定

该化合物用于 L-半胱氨酸的电催化氧化和伏安测定,证明了其在分析化学中用于各种样品(包括患者血浆和药物制剂)中的选择性测定的实用性 (Raoof et al., 2006).

作用机制

Target of Action

L-Cysteine, S-methyl-, hydrochloride, also known as (2R)-2-amino-3-methylsulfanylpropanoic acid;hydrochloride, is a derivative of the amino acid cysteine . The primary targets of this compound are enzymes and proteins that contain cysteine residues. The thiol side chain in cysteine often participates in enzymatic reactions as a nucleophile .

Mode of Action

The compound can undergo redox reactions, exhibiting antioxidant properties . It is typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms . It serves as a major precursor for the synthesis of glutathione .

Biochemical Pathways

L-Cysteine, S-methyl-, hydrochloride participates in various biochemical pathways. It is synthesized in the human body when there is sufficient methionine available . The sulfur in the compound is derived from methionine, which is converted to homocysteine through the intermediate S-adenosylmethionine . Cystathionine beta-synthase then combines homocysteine and serine to form the asymmetrical thioether cystathionine . The enzyme cystathionine gamma-lyase converts the cystathionine into cysteine and alpha-ketobutyrate .

Pharmacokinetics

It is known that cysteine, a related compound, is rapidly absorbed after oral administration . Significant first-pass metabolism by the small intestine and liver results in the incorporation of cysteine into protein peptide chains and the formation of a variety of metabolites .

Result of Action

The action of L-Cysteine, S-methyl-, hydrochloride results in various molecular and cellular effects. It plays a crucial role in the formation of proteins by establishing disulfide bridges, a type of covalent bond that plays a fundamental role in the folding and stabilization of the tertiary structure of the proteins, thereby supporting their biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of L-Cysteine, S-methyl-, hydrochloride. For instance, the application of L-Cysteine Hydrochloride has been shown to delay the ripening of harvested tomato fruit by modulating the redox balance and suppressing the expression of ripening-related genes . This suggests that the compound’s action can be influenced by factors such as temperature, light, and the presence of other compounds.

安全和危害

属性

IUPAC Name |

(2R)-2-amino-3-methylsulfanylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNYIBJHUZRRSK-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

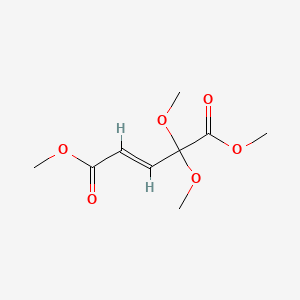

Molecular Formula |

C4H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro- (9CI)](/img/no-structure.png)